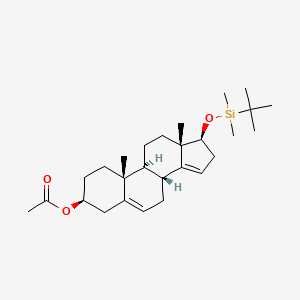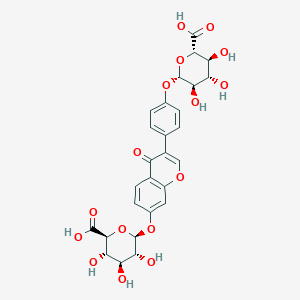
alpha,beta-Duloxetine Lactose Adduct
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,beta-Duloxetine Lactose Adduct is a biochemical compound with the molecular formula C30H39NO11S and a molecular weight of 621.7. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
The preparation of alpha,beta-Duloxetine Lactose Adduct involves synthetic routes that typically include the reaction of duloxetine with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Alpha,beta-Duloxetine Lactose Adduct can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Alpha,beta-Duloxetine Lactose Adduct is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. In chemistry, it is used as a reference material for analytical methods. In biology and medicine, it helps in understanding the biochemical pathways and mechanisms of action of duloxetine. In the industry, it is used in the development of new pharmaceuticals and biochemical assays .
作用機序
The mechanism of action of alpha,beta-Duloxetine Lactose Adduct involves its interaction with specific molecular targets and pathways. Duloxetine, a component of the adduct, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake. It has a less potent effect on dopamine reuptake. Duloxetine does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
類似化合物との比較
Alpha,beta-Duloxetine Lactose Adduct can be compared with other similar compounds such as:
Duloxetine Hydrochloride: This compound is used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.
Duloxetine Enteric-Coated Tablets: These are designed to release duloxetine in the intestine to avoid degradation in the stomach.
The uniqueness of this compound lies in its specific application in proteomics research and its distinct molecular structure .
特性
分子式 |
C30H39NO11S |
|---|---|
分子量 |
621.7 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H39NO11S/c1-31(12-11-19(22-10-5-13-43-22)39-18-9-4-7-16-6-2-3-8-17(16)18)29-26(37)25(36)28(21(15-33)40-29)42-30-27(38)24(35)23(34)20(14-32)41-30/h2-10,13,19-21,23-30,32-38H,11-12,14-15H2,1H3/t19?,20-,21-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |
InChIキー |
ODCGYCCYJCLRMD-MLKQPWSQSA-N |
異性体SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
正規SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



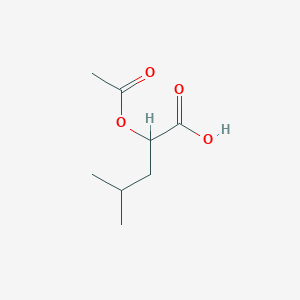
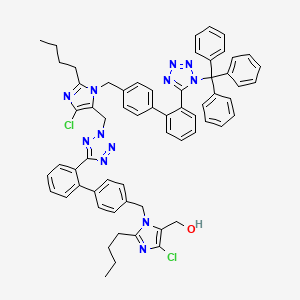
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
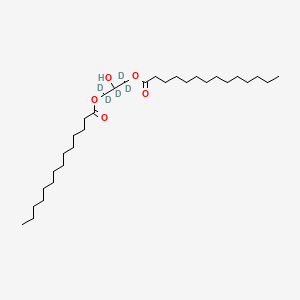

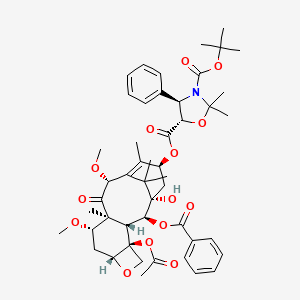

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)
